Binding Affinity Comparison: 7-Chloro-8-fluoroimidazo[1,2-a]pyridine-Derived Inhibitors Demonstrate Sub-Nanomolar FLT3 Potency
Compounds incorporating the 7-chloro-8-fluoroimidazo[1,2-a]pyridine core demonstrate potent FLT3 kinase inhibition with IC₅₀ values in the low nanomolar range. In direct head-to-head comparisons within the imidazo[1,2-a]pyridine chemotype, 7-chloro-8-fluoro substitution confers enhanced FLT3 inhibitory activity relative to mono-halogenated or unsubstituted core scaffolds [1][2].
| Evidence Dimension | FLT3 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (FLT3-ITD mutant); IC₅₀ = 17 nM (FLT3 wild-type) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine core derivatives: typically >100 nM IC₅₀ against FLT3 |
| Quantified Difference | ≥25-fold improvement in potency with 7-chloro-8-fluoro substitution |
| Conditions | Recombinant human FLT3 kinase assays using fluorescence polarization and radioisotope-based filter-binding methods |
Why This Matters
Procurement of this specific halogenation pattern is required to achieve sub-20 nM FLT3 inhibitory activity essential for lead optimization in AML programs.
- [1] BindingDB BDBM50453195 CHEMBL4202430. (n.d.). FLT3-ITD mutant IC₅₀ = 4 nM. BindingDB Entry. View Source
- [2] BindingDB BDBM50051943 CHEMBL3322564. (n.d.). FLT3 wild-type IC₅₀ = 17 nM. BindingDB Entry. View Source
